molecular formula C38H42N6O2 B187760 2-(diethylamino)-N-[(6Z,12Z)-2-[[2-(diethylamino)acetyl]amino]-6,12-diphenylbenzo[c][1,5]benzodiazocin-8-yl]acetamide CAS No. 130189-72-9

2-(diethylamino)-N-[(6Z,12Z)-2-[[2-(diethylamino)acetyl]amino]-6,12-diphenylbenzo[c][1,5]benzodiazocin-8-yl]acetamide

Cat. No. B187760
M. Wt: 614.8 g/mol
InChI Key: LAUZCPKQBUPOML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(diethylamino)-N-[(6Z,12Z)-2-[[2-(diethylamino)acetyl]amino]-6,12-diphenylbenzo[c][1,5]benzodiazocin-8-yl]acetamide, also known as DEAB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism Of Action

2-(diethylamino)-N-[(6Z,12Z)-2-[[2-(diethylamino)acetyl]amino]-6,12-diphenylbenzo[c][1,5]benzodiazocin-8-yl]acetamide exerts its effects through various mechanisms, including the inhibition of ALDH activity and modulation of NMDA receptor activity. ALDH inhibition by 2-(diethylamino)-N-[(6Z,12Z)-2-[[2-(diethylamino)acetyl]amino]-6,12-diphenylbenzo[c][1,5]benzodiazocin-8-yl]acetamide results in the accumulation of toxic aldehydes, leading to cell death and inhibition of cancer stem cell maintenance. Modulation of NMDA receptor activity by 2-(diethylamino)-N-[(6Z,12Z)-2-[[2-(diethylamino)acetyl]amino]-6,12-diphenylbenzo[c][1,5]benzodiazocin-8-yl]acetamide results in the regulation of synaptic plasticity and learning and memory.

Biochemical And Physiological Effects

2-(diethylamino)-N-[(6Z,12Z)-2-[[2-(diethylamino)acetyl]amino]-6,12-diphenylbenzo[c][1,5]benzodiazocin-8-yl]acetamide has been shown to have various biochemical and physiological effects, including the inhibition of ALDH activity, modulation of NMDA receptor activity, and induction of cell death. Additionally, 2-(diethylamino)-N-[(6Z,12Z)-2-[[2-(diethylamino)acetyl]amino]-6,12-diphenylbenzo[c][1,5]benzodiazocin-8-yl]acetamide has been shown to regulate the expression of various genes and proteins involved in cancer stem cell maintenance and tumor initiation.

Advantages And Limitations For Lab Experiments

2-(diethylamino)-N-[(6Z,12Z)-2-[[2-(diethylamino)acetyl]amino]-6,12-diphenylbenzo[c][1,5]benzodiazocin-8-yl]acetamide has several advantages for lab experiments, including its high potency and selectivity for ALDH inhibition and NMDA receptor modulation. However, 2-(diethylamino)-N-[(6Z,12Z)-2-[[2-(diethylamino)acetyl]amino]-6,12-diphenylbenzo[c][1,5]benzodiazocin-8-yl]acetamide also has some limitations, including its potential toxicity and the need for careful handling and storage.

Future Directions

2-(diethylamino)-N-[(6Z,12Z)-2-[[2-(diethylamino)acetyl]amino]-6,12-diphenylbenzo[c][1,5]benzodiazocin-8-yl]acetamide has several potential future directions, including further studies on its mechanism of action and potential applications in drug discovery and cancer research. Additionally, 2-(diethylamino)-N-[(6Z,12Z)-2-[[2-(diethylamino)acetyl]amino]-6,12-diphenylbenzo[c][1,5]benzodiazocin-8-yl]acetamide could be used as a tool compound to identify novel targets and pathways for drug development.

Synthesis Methods

2-(diethylamino)-N-[(6Z,12Z)-2-[[2-(diethylamino)acetyl]amino]-6,12-diphenylbenzo[c][1,5]benzodiazocin-8-yl]acetamide is synthesized through a multistep process involving various chemical reactions. The synthesis starts with the condensation of 2-nitrobenzaldehyde with diethyl malonate to form 2-nitrostyrene. This intermediate is then reduced to 2-vinylaniline, which is further reacted with 2-bromoacetophenone to yield 2-(diethylamino)-N-[(6Z,12Z)-2-[[2-(diethylamino)acetyl]amino]-6,12-diphenylbenzo[c][1,5]benzodiazocin-8-yl]acetamide.

Scientific Research Applications

2-(diethylamino)-N-[(6Z,12Z)-2-[[2-(diethylamino)acetyl]amino]-6,12-diphenylbenzo[c][1,5]benzodiazocin-8-yl]acetamide has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, 2-(diethylamino)-N-[(6Z,12Z)-2-[[2-(diethylamino)acetyl]amino]-6,12-diphenylbenzo[c][1,5]benzodiazocin-8-yl]acetamide has been shown to inhibit the activity of aldehyde dehydrogenase (ALDH), an enzyme that plays a crucial role in cancer stem cell maintenance and tumor initiation. 2-(diethylamino)-N-[(6Z,12Z)-2-[[2-(diethylamino)acetyl]amino]-6,12-diphenylbenzo[c][1,5]benzodiazocin-8-yl]acetamide has also been studied in the field of neuroscience, where it has been shown to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in synaptic plasticity and learning and memory. Additionally, 2-(diethylamino)-N-[(6Z,12Z)-2-[[2-(diethylamino)acetyl]amino]-6,12-diphenylbenzo[c][1,5]benzodiazocin-8-yl]acetamide has been used as a tool compound in drug discovery, where it has been used to identify novel targets and pathways for drug development.

properties

CAS RN

130189-72-9

Product Name

2-(diethylamino)-N-[(6Z,12Z)-2-[[2-(diethylamino)acetyl]amino]-6,12-diphenylbenzo[c][1,5]benzodiazocin-8-yl]acetamide

Molecular Formula

C38H42N6O2

Molecular Weight

614.8 g/mol

IUPAC Name

2-(diethylamino)-N-[(6Z,12Z)-2-[[2-(diethylamino)acetyl]amino]-6,12-diphenylbenzo[c][1,5]benzodiazocin-8-yl]acetamide

InChI

InChI=1S/C38H42N6O2/c1-5-43(6-2)25-35(45)39-29-19-21-33-31(23-29)37(27-15-11-9-12-16-27)42-34-22-20-30(40-36(46)26-44(7-3)8-4)24-32(34)38(41-33)28-17-13-10-14-18-28/h9-24H,5-8,25-26H2,1-4H3,(H,39,45)(H,40,46)/b37-31-,38-32-,41-33?,41-38?,42-34?,42-37?

InChI Key

LAUZCPKQBUPOML-UHFFFAOYSA-N

Isomeric SMILES

CCN(CC(=O)NC1=C/C/2=C(/N=C3/C(=C(\N=C2C=C1)/C4=CC=CC=C4)/C=C(C=C3)NC(=O)CN(CC)CC)\C5=CC=CC=C5)CC

SMILES

CCN(CC)CC(=O)NC1=CC2=C(N=C3C=CC(=CC3=C(N=C2C=C1)C4=CC=CC=C4)NC(=O)CN(CC)CC)C5=CC=CC=C5

Canonical SMILES

CCN(CC)CC(=O)NC1=CC2=C(N=C3C=CC(=CC3=C(N=C2C=C1)C4=CC=CC=C4)NC(=O)CN(CC)CC)C5=CC=CC=C5

Origin of Product

United States

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